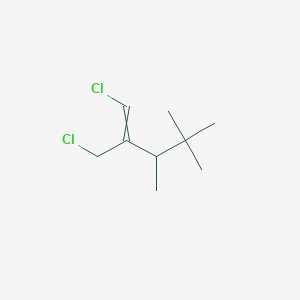
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene is an organic compound with the molecular formula C10H18Cl2. This compound is characterized by the presence of two chlorine atoms attached to a pentene backbone, which also contains three methyl groups. It is a derivative of pentene and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene typically involves the chlorination of 3,4,4-trimethylpent-1-ene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, where chlorine radicals attack the double bond of the pentene, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.
Addition Reactions: Halogens like bromine (Br2) or hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of alcohols or ethers.
Addition Reactions: Formation of dihalides or hydrogenated products.
Oxidation Reactions: Formation of epoxides or ketones.
Applications De Recherche Scientifique
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in free radical reactions, leading to the formation of reactive intermediates that can interact with cellular components. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-(chloromethyl)benzene: Another chlorinated compound with similar reactivity but different structural features.
2-Chlorobenzyl chloride: Shares the chloromethyl group but has a benzene ring instead of a pentene backbone.
1-Chloro-3-methylbutane: Similar in having a chlorine atom and a methyl group but differs in the overall structure and reactivity.
Uniqueness
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene is unique due to its specific arrangement of chlorine atoms and methyl groups on the pentene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
61258-99-9 |
|---|---|
Formule moléculaire |
C9H16Cl2 |
Poids moléculaire |
195.13 g/mol |
Nom IUPAC |
1-chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene |
InChI |
InChI=1S/C9H16Cl2/c1-7(9(2,3)4)8(5-10)6-11/h5,7H,6H2,1-4H3 |
Clé InChI |
NUMBMDPGVDUGTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=CCl)CCl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


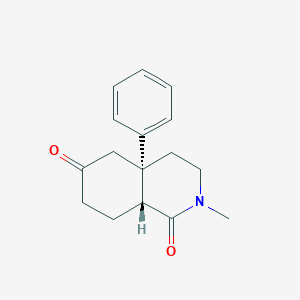
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)
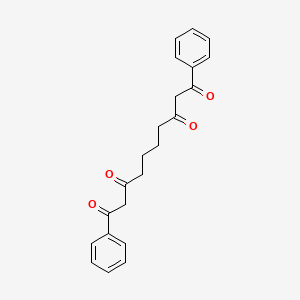
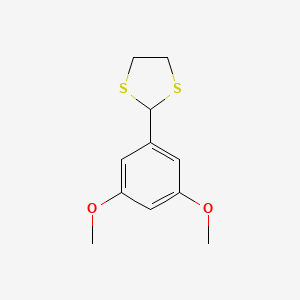
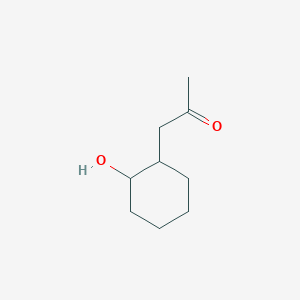

![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
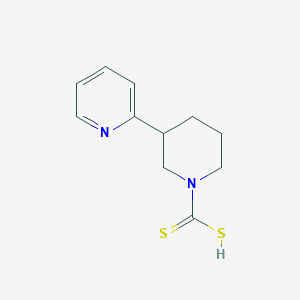
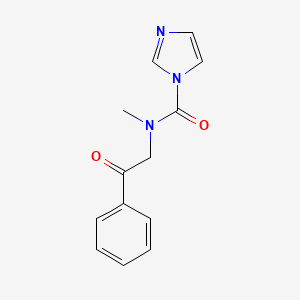
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
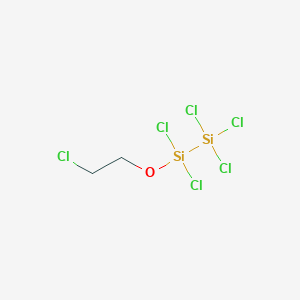
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
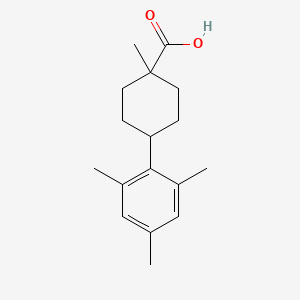
![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)
